molecular formula C24H17ClN4O2 B2962462 6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358306-73-6

6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2962462
CAS No.: 1358306-73-6
M. Wt: 428.88
InChI Key: YXXVEJSITUYVLY-UHFFFAOYSA-N
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Description

6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C24H17ClN4O2 and its molecular weight is 428.88. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Reactions

One aspect of the research focuses on the synthesis of novel compounds and their chemical properties. For instance, Chern et al. (1988) detailed the reactions of anthranilamide with isocyanates, leading to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds through a process involving direct reflux or stirring at room temperature, followed by cyclization with an organic base (Chern et al., 1988). This research demonstrates the compound's role in facilitating the synthesis of heterocyclic compounds, which are crucial in various pharmaceutical applications.

Pharmacological Applications

Research on related compounds has revealed significant pharmacological potential. For example, a study on the synthesis and benzodiazepine binding activity of a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones discovered compounds with high affinity for the benzodiazepine receptor, indicating potential applications in designing new therapeutic agents for neurological conditions (Francis et al., 1991).

Anticancer and Antiproliferative Activity

Another crucial area of application is in anticancer research. Pokhodylo et al. (2020) identified bioactive scaffolds based on 5-amino-1-aryl-1H-1,2,3-triazoles and their derivatives, showcasing selective influence on ovarian cancer cells, underscoring the potential of such compounds in developing new anticancer drugs (Pokhodylo et al., 2020).

H1-Antihistaminic Activity

Additionally, Gobinath et al. (2015) synthesized and evaluated 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3- a ] quinazolin-5(4 H )-ones for their H1-antihistaminic activity, finding some compounds with significant protective effects and minimal sedative properties, suggesting utility in developing new antihistamines (Gobinath et al., 2015).

Properties

IUPAC Name

6-[2-(2-chlorophenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2/c1-15-10-12-16(13-11-15)22-26-23-18-7-3-5-9-20(18)28(24(31)29(23)27-22)14-21(30)17-6-2-4-8-19(17)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXVEJSITUYVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.